3-(4-Chloroanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloroanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-one is an organic compound that features a combination of aromatic rings and a chloroaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloroanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-one typically involves the reaction of 4-chloroaniline with a suitable aldehyde or ketone in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloroanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3-(4-Chloroanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-Chloroanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloroanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-enoate
- 3-(4-Chloroanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-ol
Uniqueness
3-(4-Chloroanilino)-1-phenyl-2-(pyridin-2-yl)prop-2-en-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
917838-11-0 |
---|---|
Molecular Formula |
C20H15ClN2O |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
3-(4-chloroanilino)-1-phenyl-2-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C20H15ClN2O/c21-16-9-11-17(12-10-16)23-14-18(19-8-4-5-13-22-19)20(24)15-6-2-1-3-7-15/h1-14,23H |
InChI Key |
STXHRXWANYGWJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CNC2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.